molecular formula C18H18N2O5 B11550339 Butyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 42421-51-2

Butyl 4-[(4-nitrobenzoyl)amino]benzoate

Cat. No.: B11550339
CAS No.: 42421-51-2
M. Wt: 342.3 g/mol
InChI Key: QUOWIDUMJLSPMI-UHFFFAOYSA-N
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Description

Butyl 4-[(4-nitrobenzoyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a butyl ester group, a central benzoate core, and a 4-nitrobenzoylamino substituent. The compound’s structure (Fig. 1) includes:

  • A butyl ester at the carboxylate position, enhancing lipophilicity compared to shorter-chain esters.
  • A 4-nitrobenzoyl group attached via an amide linkage to the benzoate ring, introducing strong electron-withdrawing effects.
  • The nitro group at the para position of the benzoyl moiety, which may influence reactivity, stability, and intermolecular interactions.

Its synthesis likely involves esterification of 4-[(4-nitrobenzoyl)amino]benzoic acid with butanol, analogous to related esters described in crystallographic studies .

Properties

CAS No.

42421-51-2

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

butyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)14-4-8-15(9-5-14)19-17(21)13-6-10-16(11-7-13)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21)

InChI Key

QUOWIDUMJLSPMI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Mechanism of Action

The mechanism by which Butyl 4-[(4-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Butyl 4-[(4-nitrobenzoyl)amino]benzoate with key analogues, focusing on structural variations, physicochemical properties, and functional performance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Key Properties/Applications Evidence Source
This compound Butyl ester, 4-nitrobenzoylamino group High lipophilicity; potential for nitro-group reduction to amine Inferred
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate Methyl ester, additional hydroxyl groups Crystallographically characterized; used in derivatization studies
Ethyl 4-(dimethylamino)benzoate Ethyl ester, dimethylamino group (electron-donating) High reactivity in resin polymerization; improved degree of conversion vs. methacrylate analogues
Butyl benzoate Simple butyl ester, no substituents Low acute toxicity (LD₅₀ > 2000 mg/kg in rats); used in cosmetics
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Ethyl ester, carbamothioyl substituent Exhibits antitumor activity; structural motif for drug design

Substituent Effects on Reactivity and Stability

  • Nitro vs. In contrast, ethyl 4-(dimethylamino)benzoate () features an electron-donating dimethylamino group, enhancing reactivity in free-radical polymerization systems. This group increases the degree of conversion in resin cements by 15–20% compared to methacrylate-based initiators .
  • Ester Chain Length :
    The butyl ester confers higher lipophilicity (logP ~4–5 estimated) than methyl or ethyl analogues, likely improving membrane permeability but reducing aqueous solubility. Butyl benzoate, a simpler analogue, is used in cosmetics due to its low volatility and mild toxicity profile .

Biological Activity

Butyl 4-[(4-nitrobenzoyl)amino]benzoate, an organic compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a butyl ester group linked to a nitrobenzoyl moiety through an amino group. Its molecular formula is C11H13N2O4C_{11}H_{13}N_{2}O_{4}. The presence of the nitro group is particularly noteworthy as it can form reactive intermediates, which may modify proteins and influence various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The nitro group can undergo reduction, leading to the formation of reactive intermediates that covalently modify target proteins. This interaction may modulate enzymatic activity and influence signaling pathways, making it a valuable biochemical probe in research.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory properties : It has been explored for its potential to reduce inflammation in various biological models.
  • Antimicrobial activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential for therapeutic use in infections.

Case Studies and Experimental Data

Numerous studies have evaluated the biological effects of this compound. A notable study investigated its role as a biochemical probe for enteropeptidase inhibition. The compound demonstrated significant inhibitory activity, with an IC50 value indicating potent effects on this enzyme critical for digestive processes .

Table 1: Inhibitory Activity Against Enteropeptidase

CompoundIC50 (nM)Stability at pH 1.2/6.8 (% decomposed)
This compound94 (79–110)2.5/5.0
Control Compound A32 (26–39)2.8/5.8
Control Compound B13 (9.6–18)3.9/8.6

This table highlights the relative potency of this compound compared to other compounds tested against enteropeptidase, emphasizing its potential as a therapeutic candidate .

Structural Comparisons

To understand its unique properties better, it is useful to compare this compound with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Butyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoateChlorinated nitrobenzoyl moietyDifferent halogen substitution affecting reactivity
Butyl 4-aminobenzoateLacks the nitro groupSimpler structure with different reactivity profile
Butyl 4-nitrobenzoateContains only the nitro groupLimited versatility in synthetic applications

This comparison illustrates how the presence of various functional groups influences the biological activity and reactivity of these compounds .

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